N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively, and a cyclopropanecarboxamide moiety at position 2. Its molecular formula is C₁₀H₁₁N₂O₂S (molecular weight: 239.28 g/mol). The compound is synthesized via coupling reactions between 5-acetyl-4-methylthiazol-2-amine and cyclopropanecarbonyl chloride, typically using bases like DIPEA in THF, followed by HPLC purification . Thiazole derivatives are widely explored for their biological activities, including fungicidal, antimicrobial, and kinase-modulating properties .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXLWSQODHTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358600 | |
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313405-55-9 | |
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with cyclopropanecarboxamide under specific conditions. The reaction can be carried out using a variety of reagents and solvents, often requiring heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is compared with other similar compounds, such as N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide and N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their impact on its properties and uses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties among N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide and its analogs:
Key Observations :
- Substituent Effects: Acetyl and methyl groups (as in the target compound) increase lipophilicity compared to polar groups like nitro (NO₂) or fluorinated aryl moieties .
- Cyclopropane vs. Benzamide : Cyclopropanecarboxamide derivatives generally exhibit better metabolic stability than benzamide analogs due to the rigid cyclopropane ring .
Key Findings :
- Kinase Selectivity : Dichlorophenyl-substituted analogs (e.g., compound from ) show potent kinase modulation, while benzo[d]thiazole derivatives (e.g., ) exhibit selectivity for RIP1 kinase due to extended aromatic systems.
- Antimicrobial Potency : Nitro and trifluoromethyl groups (as in ) enhance electron-withdrawing effects, improving binding to parasitic targets like PFOR enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
